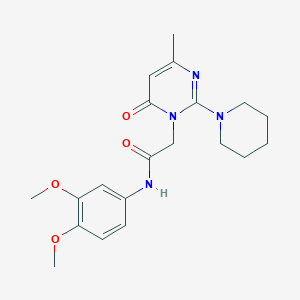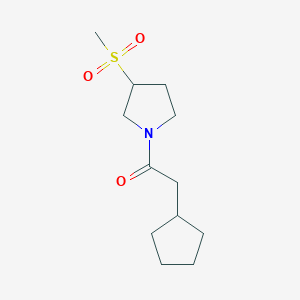
2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopentyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .
Aplicaciones Científicas De Investigación
Organocatalysis and Synthesis
Asymmetric Michael Addition : A study by (Singh et al., 2013) demonstrated the use of a pyrrolidine-based catalyst, derived from l-proline, for asymmetric Michael addition. This catalyst enabled the synthesis of γ-nitro carbonyl compounds with high yield and stereoselectivity, highlighting its potential in organic synthesis.
Cycloaddition Reactions for Cyclobutenes : The research by (Alcaide et al., 2015) explored the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes. This study provides insights into metal-free direct cycloaddition reactions, crucial for developing new synthetic pathways.
N-Radical-Initiated Cyclization : Mao et al. (2017) described a N-radical-initiated cyclization for the sulfonylation of alkenes through sulfur dioxide insertion (Mao et al., 2017). This process is efficient and demonstrates the versatile use of sulfur-containing compounds in organic synthesis.
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Salimon et al. (2011) synthesized and evaluated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone. The compound exhibited significant antimicrobial activity, indicating its potential in pharmaceutical applications (Salimon et al., 2011).
Catalysis and Chemical Reactions
Carbene-Catalyzed Oxidative Reactions : A study by (Zheng et al., 2019) highlighted the use of carbene-catalyzed oxidative reactions between enals and nitrogen ylides to access 2-pyrones, demonstrating the application of these compounds in creating functional molecules.
Diels-Alder Reactions : Xiao and Ketcha (1995) investigated the use of 2- and 3-acetyl-1-(phenylsulfonyl)pyrroles in Diels-Alder reactions. This study is significant in the synthesis of tetrahydroindole derivatives, showing the utility of these compounds in complex chemical reactions (Xiao & Ketcha, 1995).
Propiedades
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-17(15,16)11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGBQMHAFCEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)
![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)
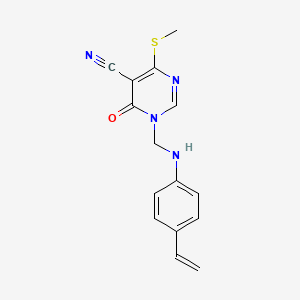
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)
![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2711415.png)

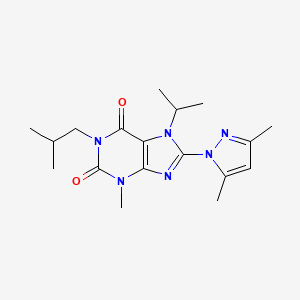
![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)
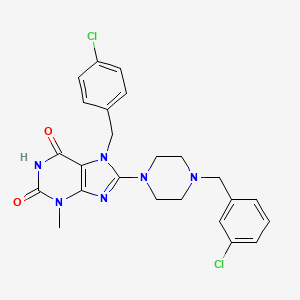
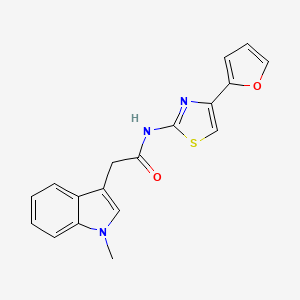
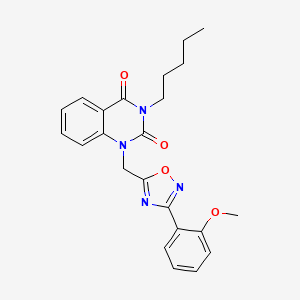
![2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2711429.png)
